molecular formula C17H16N2O3S2 B3491345 METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B3491345
M. Wt: 360.5 g/mol
InChI Key: FMNGSYGQKFUASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its derivatives may exhibit pharmacological properties, making it useful in the development of new therapeutic agents.

    Industry: The compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-CYANOBENZOATE: Another cyano-containing ester with different structural features.

    2-(1H-BENZIMIDAZOL-2-YLSULFANYL)-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)ACETAMIDE: A structurally related compound with a benzimidazole moiety.

    METHYL 5-AMINO-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE: A thiophene derivative with similar functional groups.

Uniqueness

METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-cyano-3-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-9-11(7-18)16(24-14(9)17(21)22-2)19-15(20)12-8-23-13-6-4-3-5-10(12)13/h8H,3-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNGSYGQKFUASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CSC3=C2CCCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE
Reactant of Route 6
METHYL 4-CYANO-3-METHYL-5-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YLCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

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